1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-11-18-14(22-26-11)10-23(2)13-8-24(9-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-7,12-13H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDYWJWKXMVYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine is part of a class of triazolopyridazine derivatives that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, particularly its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The core structure includes:
- A triazolo[4,3-b]pyridazine moiety which is known for its interaction with various biological targets.
- An azetidinamine structure that may enhance its pharmacological properties.
Research indicates that triazolopyridazines can act as inhibitors of tyrosine kinases, including c-Met. This inhibition is significant as it plays a crucial role in various cellular processes such as proliferation and survival in cancer cells . The specific interactions of the compound with these kinases are still under investigation but are hypothesized to disrupt signaling pathways associated with tumor growth.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of related triazolopyridazine compounds. For instance, compounds similar to the one demonstrated moderate to potent antiproliferative activity against various cancer cell lines, including:
- SGC-7901 (gastric adenocarcinoma)
- A549 (lung adenocarcinoma)
- HT-1080 (fibrosarcoma)
One notable compound in the same class showed IC50 values ranging from 0.008 to 0.014 μM against these cell lines, indicating strong potential for anticancer activity .
Tubulin Interaction
The compound's mechanism includes disruption of tubulin polymerization. This interaction is crucial for cell division; thus, compounds that inhibit this process can effectively induce cell cycle arrest and apoptosis in cancer cells. Experimental assays showed that related compounds significantly affected microtubule dynamics and arrested the cell cycle at the G2/M phase .
Case Studies and Research Findings
Several case studies have documented the efficacy of triazolopyridazines in preclinical settings:
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| 4q | SGC-7901 | 0.014 | Tubulin Inhibition | |
| 4q | A549 | 0.008 | Tubulin Inhibition | |
| 4q | HT-1080 | 0.012 | Tubulin Inhibition |
These findings suggest a promising avenue for further research into the therapeutic applications of this class of compounds.
Scientific Research Applications
Tyrosine Kinase Inhibition
One of the most significant applications of this compound is its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in cell signaling pathways that regulate cell growth and differentiation. Inhibition of these kinases can be beneficial in treating cancers where these pathways are dysregulated. Research has indicated that compounds related to triazolopyridazines exhibit inhibitory effects on c-Met, a receptor tyrosine kinase implicated in various cancers .
Antimicrobial Activity
Studies have shown that triazolo derivatives possess antimicrobial properties. The incorporation of the oxadiazole moiety in this compound may enhance its effectiveness against bacterial and fungal pathogens. Preliminary assays suggest that derivatives of this compound could serve as potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
Emerging research indicates that compounds similar to this one may have neuroprotective effects. The modulation of GABA receptors by triazolopyridazines suggests potential applications in treating neurological disorders such as epilepsy and anxiety .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioactivity and Functional Comparisons
highlights that compounds with structural similarities often cluster into groups with related bioactivity profiles. For example:
- Triazolo-pyridazines (e.g., ) are frequently associated with kinase inhibition due to their planar heterocyclic cores.
- Quinazolines () are common in EGFR inhibitors, while pyrazoles () often target inflammatory pathways.
The target compound’s azetidine-amine and oxadiazole substituents may enhance solubility and target residence time compared to simpler analogs like 7n or 3 . However, specific bioactivity data for the target compound are unavailable in the provided evidence.
Physicochemical and Pharmacokinetic Insights
- Molecular Weight: The target compound’s molecular weight is likely >400 g/mol (estimated), exceeding Lipinski’s rule of five threshold, which may limit oral bioavailability compared to smaller analogs like ’s pyrazole (215 g/mol).
- Synthetic Methods: The target compound’s synthesis likely follows protocols similar to (e.g., DMF, potassium carbonate, 105°C), but the oxadiazole moiety may require specialized coupling steps as seen in .
Q & A
Q. What are the key synthetic routes for preparing the target compound, and how can reaction yields be optimized?
The compound’s synthesis likely involves multi-step heterocyclic coupling and functionalization. A general approach includes:
- Cyclobutyl-triazolo-pyridazine core formation : Copper-catalyzed coupling (e.g., using cesium carbonate and CuBr at 35°C for 48 hours) to attach cyclobutyl groups to triazolo-pyridazine, as seen in analogous syntheses .
- Azetidine-3-amine functionalization : Reductive amination (e.g., using NaBH3CN or H2/Pd-C) to introduce the N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] moiety, following protocols for similar triazolo-pyridazine derivatives .
- Yield optimization : Adjusting stoichiometry of amines, catalysts (e.g., 3-picoline or 3,5-lutidine as bases), and reaction time . Typical yields range from 17–30% for analogous compounds .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : H and C NMR (e.g., δ 8.87 ppm for pyridyl protons, δ 104–107 ppm for cyclobutyl carbons) to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .
- Chromatography : Reverse-phase HPLC or flash chromatography (e.g., using ethyl acetate/hexane gradients) to isolate impurities .
Q. How can solvent and catalyst selection improve the efficiency of key reactions?
- Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution in triazolo-pyridazine systems, while THF or MeOH improves reductive amination .
- Catalyst systems : Copper(I) bromide for Ullmann-type couplings (e.g., aryl-amine bonds) and Pd/C for hydrogenolysis of protecting groups .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Molecular docking : Use tools like AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging structural data from PDB entries (e.g., 5TF ligand) .
- Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetic routes or explain reactivity .
Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?
- Cross-validation : Compare experimental data with DFT-calculated NMR chemical shifts (e.g., using Gaussian 09) .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers in the azetidine ring) that cause splitting or broadening .
Q. What strategies mitigate instability of the 1,2,4-oxadiazol-3-ylmethyl group during storage?
- Storage conditions : Lyophilize and store under inert gas at -20°C to prevent hydrolysis.
- Stabilizers : Add desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) to formulations, as recommended for oxadiazole derivatives .
Methodological Recommendations
- For synthetic challenges : Prioritize modular synthesis (e.g., separate triazolo-pyridazine and azetidine-amine modules) to simplify troubleshooting .
- For computational modeling : Validate docking poses with molecular dynamics simulations (e.g., 100 ns trajectories) to account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
